2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with bromophenyl, thiophenyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This step involves the cyclization of appropriate precursors, such as 4-bromoaniline, thiophene-2-carbaldehyde, and trifluoroacetic acid, under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core.
Substitution Reactions: The introduction of the bromophenyl, thiophenyl, and trifluoromethyl groups is achieved through substitution reactions. These reactions often require the use of catalysts, such as palladium or copper, and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, catalysts, and reaction parameters is crucial to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, room temperature.
Substitution: Amines, thiols, palladium or copper catalysts, inert atmosphere, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products.
Scientific Research Applications
2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist of specific receptors, influencing cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 2-(4-Methylphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- 2-(4-Fluorophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
2-(4-Bromophenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C17H9BrF3N3S |
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Molecular Weight |
424.2 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C17H9BrF3N3S/c18-11-5-3-10(4-6-11)12-9-16-22-13(14-2-1-7-25-14)8-15(17(19,20)21)24(16)23-12/h1-9H |
InChI Key |
ZASJRNQDLHTZBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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